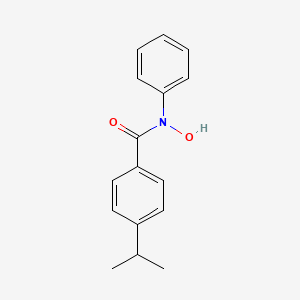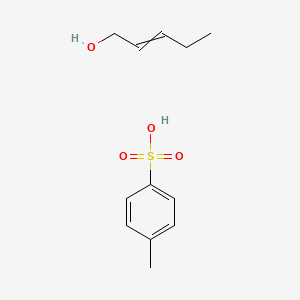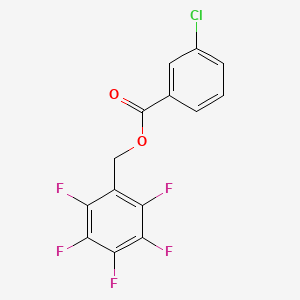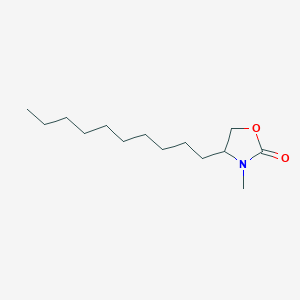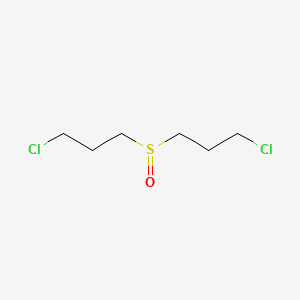
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane is an organosulfur compound with the molecular formula C6H12Cl2OS. This compound is characterized by the presence of a sulfinyl group (SO) attached to a propane chain, which is further substituted with chlorine atoms. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane typically involves the chlorination of 3-chloropropanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Chlorination of Propane: Propane is first chlorinated to form 1-chloropropane.
Sulfonylation: 1-Chloropropane is then reacted with sulfur dioxide and chlorine to form 3-chloropropanesulfonyl chloride.
Formation of this compound: The final step involves the reaction of 3-chloropropanesulfonyl chloride with another molecule of 1-chloropropane under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Chloro-3-(3-chloropropane-1-sulfinyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropanesulfonyl Chloride: A precursor in the synthesis of 1-Chloro-3-(3-chloropropane-1-sulfinyl)propane.
1-Chloro-3-hydroxypropane: Similar structure but with a hydroxyl group instead of a sulfinyl group.
3-Chloro-1-propene: Contains a double bond, making it more reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfinyl groups, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
114106-25-1 |
|---|---|
Formule moléculaire |
C6H12Cl2OS |
Poids moléculaire |
203.13 g/mol |
Nom IUPAC |
1-chloro-3-(3-chloropropylsulfinyl)propane |
InChI |
InChI=1S/C6H12Cl2OS/c7-3-1-5-10(9)6-2-4-8/h1-6H2 |
Clé InChI |
MGFSCCFMWQCKLE-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)CCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


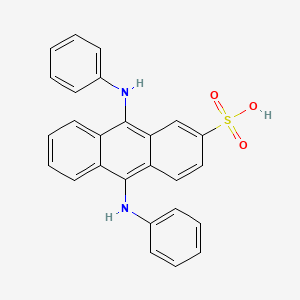
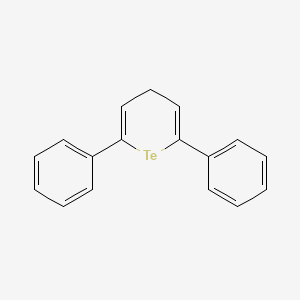
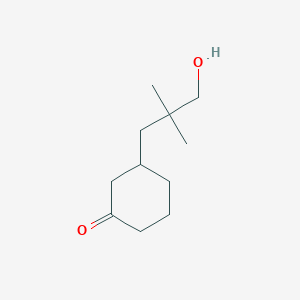
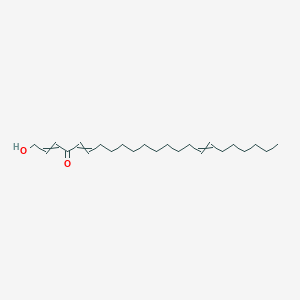


![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
